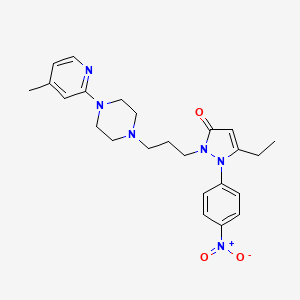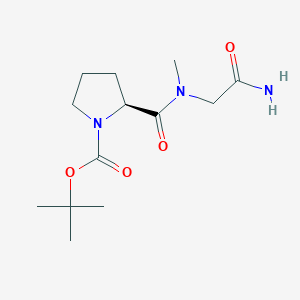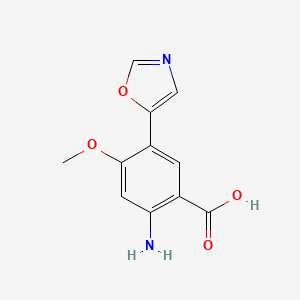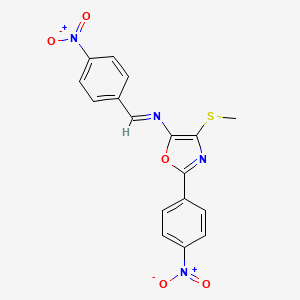
1,3-Bis(4-methylphenyl)-2-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di-p-tolylisobenzofuran is an organic compound belonging to the benzofuran family It is characterized by the presence of two p-tolyl groups attached to the 1 and 3 positions of the isobenzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Di-p-tolylisobenzofuran can be synthesized through a multi-step process. One common method involves the reaction of 3-methoxy-3H-isobenzofuran-1-one with para-methylphenylmagnesium bromide, followed by treatment with hydrogen chloride . Another approach is the one-pot synthesis of symmetric and unsymmetric 1,3-diarylisobenzofurans by sequential reactions of methyl 2-formylbenzoate with two identical or different aryl metal species .
Industrial Production Methods
Industrial production methods for 1,3-Di-p-tolylisobenzofuran are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di-p-tolylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Di-p-tolylisobenzofuran has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-Di-p-tolylisobenzofuran involves its interaction with molecular targets and pathways within biological systems. The compound can act as a reactive intermediate in various chemical reactions, forming stable products through cycloaddition and other mechanisms . Its biological activity is attributed to its ability to interact with cellular components, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
1,3-Di-p-tolylisobenzofuran can be compared with other benzofuran derivatives, such as:
1,3-Diphenylisobenzofuran: Similar in structure but with phenyl groups instead of p-tolyl groups.
Benzofuran: The parent compound with a simpler structure.
Other diarylisobenzofurans: Compounds with different aryl groups attached to the isobenzofuran ring.
Uniqueness
1,3-Di-p-tolylisobenzofuran is unique due to the presence of p-tolyl groups, which impart specific chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62422-95-1 |
|---|---|
Molekularformel |
C22H18O |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1,3-bis(4-methylphenyl)-2-benzofuran |
InChI |
InChI=1S/C22H18O/c1-15-7-11-17(12-8-15)21-19-5-3-4-6-20(19)22(23-21)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
InChI-Schlüssel |
RKRIEYDULKFLID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


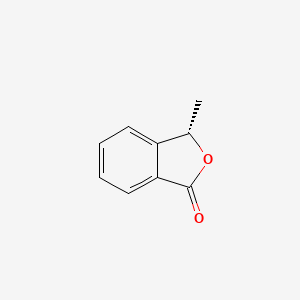
![2-(Methylthio)benzo[d]oxazole-6-sulfonamide](/img/structure/B12892873.png)
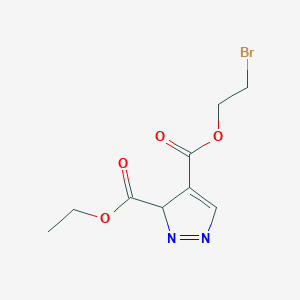

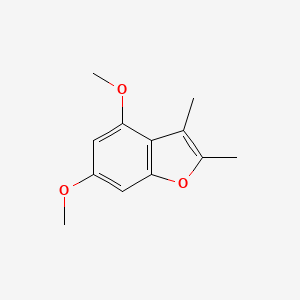
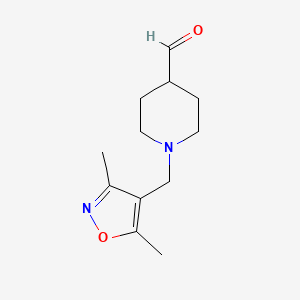


![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)
